5-Ethynyl-2-methylpyridine

Polymer Chemistry Kinetics Arylacetylene Polymerization

Researchers requiring precise regiochemical control in cross-coupling or polymerization often encounter inconsistent reactivity from generic pyridine isomers. 5-Ethynyl-2-methylpyridine (CAS 1945-85-3) eliminates this variability through its defined 2-methyl-5-ethynyl substitution pattern, delivering predictable Sonogashira coupling outcomes and tunable polymer molecular weights (Mn 1500-1800) by simply switching thermal vs. azo-initiator conditions. This compound serves as a literature-validated entry point to the selective COX-2 inhibitor Etoricoxib, offering a de-risked synthetic route. Supply chain reliability is ensured through multiple stock-holding vendors, with standard research quantities (100 mg-5 g) available for immediate dispatch under ambient shipping conditions.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 1945-85-3
Cat. No. B174341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methylpyridine
CAS1945-85-3
Synonyms5-ethynyl-2-Methylpyridine
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C#C
InChIInChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3
InChIKeyNKVINJAPLKEYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-methylpyridine: Properties & Procurement


5-Ethynyl-2-methylpyridine (CAS 1945-85-3) is a heterocyclic building block belonging to the methylpyridine class, characterized by an ethynyl group at the 5-position and a methyl group at the 2-position of the pyridine ring [1]. Its molecular formula is C8H7N, with a molecular weight of 117.15 g/mol [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira couplings, owing to the reactivity of its terminal alkyne group . It has been investigated as a monomer for polymerization and as a precursor in the synthesis of biologically active molecules, including key intermediates for COX-2 inhibitors [2].

1
Heterocyclic building block — supports Sonogashira and Pd-catalyzed cross-coupling workflows.
2
Regiospecific monomer — suitable for controlled poly(arylacetylene) synthesis research.
3
COX-2 inhibitor intermediate — reported precursor for Etoricoxib key intermediate synthesis.

5-Ethynyl-2-methylpyridine: Substitution Limitations


Simple substitution of 5-Ethynyl-2-methylpyridine with other positional isomers or close analogs is not feasible due to the critical interplay between the ethynyl and methyl substituents on the pyridine ring, which dictates unique reactivity and application outcomes. While compounds like 2-ethynyl-5-methylpyridine or 3-ethynylpyridine share the same functional groups, their different substitution patterns result in altered electronic properties and steric environments, leading to divergent regioselectivity in cross-coupling reactions and different polymerization kinetics . For instance, in thermal polymerization studies, 2-methyl-5-ethynylpyridine (5-Ethynyl-2-methylpyridine) exhibits distinct rate constants and polymer structures compared to phenylacetylene, highlighting that its specific regioisomeric identity is essential for achieving the desired polymer properties and synthetic pathways [1]. Therefore, procurement decisions must be based on the precise substitution pattern rather than the generic chemical class.

Positional isomer 2-Ethynyl-5-methylpyridine or 3-ethynylpyridine may shift cross-coupling regioselectivity and polymerization kinetics.
Simpler analog Phenylacetylene does not replicate the distinct rate constants and polymer structures reported for this regioisomer.
Class-level substitution Generic arylacetylene procurement ignores the precise substitution pattern required for target material properties.

5-Ethynyl-2-methylpyridine: Quantitative Evidence


Thermal Polymerization Kinetics vs. Phenylacetylene

The thermal polymerization kinetics of 5-Ethynyl-2-methylpyridine (2-methyl-5-ethynylpyridine) have been directly compared to phenylacetylene. The study determined the rate constants for thermal polymerization and the observed activation energies for both monomers, providing quantitative differentiation for applications in polymer synthesis [1].

Thermal polymerization kinetics
Head-to-head
Distinct k and Ea vs. phenylacetylene
Reported kinetic profile differentiates monomer selection for polymer synthesis.
Thermal polymerization; specific temperature conditions apply.
Polymer Chemistry Kinetics Arylacetylene Polymerization

Radical Polymerization Efficiency

In radical polymerization studies, the efficiency of 2-methyl-5-ethynylpyridine (MEP) monomer conversion was quantitatively linked to initiator decomposition. This provides a specific, measurable parameter for reaction optimization that distinguishes it from other monomers where this ratio may differ [1].

Radical polymerization efficiency
Cross-study comparable
5–7 mol MEP per mol initiator
Supports initiator-concentration modeling for yield and molecular weight control.
Azo-initiator, 94–115°C; context-dependent benchmark.
Radical Polymerization Reaction Efficiency Polymer Chemistry

Polymerization Product Molecular Weight

The polymerization of 5-Ethynyl-2-methylpyridine under different initiation conditions yields products with distinct, quantifiable molecular weights and structures, as determined by gel-permeation chromatography. This data allows for a targeted selection of this monomer based on the desired polymer properties [1].

Polymerization product Mn
Cross-study comparable
Mn 1500–1800 depending on initiation
Molecular weight tunability reported by switching initiation method.
GPC analysis; thermal vs. azo-initiator conditions.
Polymer Characterization Molecular Weight Gel Permeation Chromatography

5-Ethynyl-2-methylpyridine: Recommended Applications


Controlled Molecular Weight Poly(arylacetylene) Synthesis

5-Ethynyl-2-methylpyridine is the preferred monomer for synthesizing poly(arylacetylene) materials where precise control over polymer molecular weight and structure is required. As shown in Section 3, the compound's polymerization kinetics differ from phenylacetylene [1], and the resulting polymer's number-average molecular weight (Mn) can be tailored between 1500 and 1800 depending on the initiation method (thermal vs. azo-initiator) [2]. This level of control, achieved by simply altering reaction conditions, is a key differentiator for researchers aiming to study structure-property relationships or develop materials with specific performance characteristics.

Palladium-Catalyzed Cross-Coupling Intermediate

This compound is a critical intermediate in Sonogashira and other palladium-catalyzed cross-coupling reactions, where its terminal alkyne serves as a reactive handle for constructing complex molecular architectures. The specific substitution pattern (ethynyl at C5, methyl at C2) dictates a unique electronic environment and steric profile on the pyridine ring, which is not replicated by other isomers like 3-ethynylpyridine. This influences regioselectivity in subsequent reactions and the properties of the final coupled products, making 5-ethynyl-2-methylpyridine the necessary starting material for synthesizing specific pyridine-containing pharmaceuticals and ligands [3].

COX-2 Inhibitor Synthesis Precursor

5-Ethynyl-2-methylpyridine has been specifically identified and utilized as a convenient starting material in the synthesis of a key intermediate for the selective COX-2 inhibitor Etoricoxib [3]. While the publication does not provide a direct comparative yield versus alternative synthetic routes, its selection for this pharmaceutical application implies a practical advantage (e.g., yield, cost, or step-economy) over other potential precursors. For researchers in medicinal chemistry and process development focusing on this class of compounds, this established synthetic pathway provides a validated and de-risked starting point for their work.

Thiol-yne Monomer Addition Reactions

The reactivity of the terminal alkyne in 5-ethynyl-2-methylpyridine has been studied in homolytic addition reactions with 1-alkanethiols [4]. The study demonstrates that by varying reaction conditions, products of mono- or di-addition can be selectively obtained. This tunable reactivity is a key feature for polymer chemists and organic chemists interested in functionalizing polyacetylenes or creating precisely substituted alkenyl-pyridine derivatives, where the ability to control the degree of addition is more valuable than a less controllable reaction with a different alkyne substrate.

Application
Selection Property
Validation Focus
Poly(arylacetylene) synthesis
Regiospecific monomer identity
Kinetic profile and Mn tunability review
Pd-catalyzed cross-coupling
Terminal alkyne reactivity with defined steric/electronic environment
Regioselectivity and coupled-product fidelity
COX-2 inhibitor intermediate research
Reported Etoricoxib intermediate pathway
Step-economy and precursor fit review
Thiol-yne monomer addition studies
Tunable alkyne addition reactivity
Mono- vs. di-addition control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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